molecular formula LiNi B8467649 Lithium nickel CAS No. 67907-41-9

Lithium nickel

Cat. No. B8467649
CAS RN: 67907-41-9
M. Wt: 65.7 g/mol
InChI Key: RSNHXDVSISOZOB-UHFFFAOYSA-N
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Patent
US05980786

Procedure details

First, lithium nitrate, nickel formate, and nickel nitrate were prepared as the compounds of metal elements constituting the lithium nickel complex oxide as the cathode active material for a lithium secondary battery, lithium formate,. Then, 1.0 mol of lithium formate or lithium nitrate and 1.0 mol of nickel nitrate or nickel nitrate were precisely weighed, placed in a vessel, and after adding thereto 4,950 ml of water and 50 ml of nitric acid having a concentration of 60% and a specific gravity of 1.38 or 4,900 ml of water and 100 ml of hydrogen peroxide or 5,000 ml of water only, the mixture was stirred to dissolve the salts. The nitric acid or hydrogen peroxide is a material generating oxygen at the spray pyrolysis, that is, an oxygen-generating material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
1 mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
1 mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[Ni:1].[Li].[Li].[CH:4]([O-:6])=[O:5].[Li+:7].[N+:8]([O-:11])([O-:10])=[O:9].[Li+].[N+:13]([O-:16])([O-:15])=[O:14].[Ni+2].[N+:18]([O-:21])([O-:20])=[O:19].[N+]([O-])(O)=O.OO.O=O>O>[N+:8]([O-:11])([O-:10])=[O:9].[Li+:7].[CH:4]([O-:6])=[O:5].[Ni+2:1].[CH:4]([O-:6])=[O:5].[N+:13]([O-:16])([O-:15])=[O:14].[Ni+2:1].[N+:18]([O-:21])([O-:20])=[O:19] |f:0.1,3.4,5.6,7.8.9,14.15,16.17.18,19.20.21,^1:1,2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ni].[Li]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[Li+]
Step Nine
Name
Quantity
1 mol
Type
reactant
Smiles
C(=O)[O-].[Li+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Li+]
Step Eleven
Name
Quantity
1 mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a vessel
ADDITION
Type
ADDITION
Details
after adding
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the salts

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Li+]
Name
Type
product
Smiles
C(=O)[O-].[Ni+2].C(=O)[O-]
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05980786

Procedure details

First, lithium nitrate, nickel formate, and nickel nitrate were prepared as the compounds of metal elements constituting the lithium nickel complex oxide as the cathode active material for a lithium secondary battery, lithium formate,. Then, 1.0 mol of lithium formate or lithium nitrate and 1.0 mol of nickel nitrate or nickel nitrate were precisely weighed, placed in a vessel, and after adding thereto 4,950 ml of water and 50 ml of nitric acid having a concentration of 60% and a specific gravity of 1.38 or 4,900 ml of water and 100 ml of hydrogen peroxide or 5,000 ml of water only, the mixture was stirred to dissolve the salts. The nitric acid or hydrogen peroxide is a material generating oxygen at the spray pyrolysis, that is, an oxygen-generating material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
1 mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
1 mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[Ni:1].[Li].[Li].[CH:4]([O-:6])=[O:5].[Li+:7].[N+:8]([O-:11])([O-:10])=[O:9].[Li+].[N+:13]([O-:16])([O-:15])=[O:14].[Ni+2].[N+:18]([O-:21])([O-:20])=[O:19].[N+]([O-])(O)=O.OO.O=O>O>[N+:8]([O-:11])([O-:10])=[O:9].[Li+:7].[CH:4]([O-:6])=[O:5].[Ni+2:1].[CH:4]([O-:6])=[O:5].[N+:13]([O-:16])([O-:15])=[O:14].[Ni+2:1].[N+:18]([O-:21])([O-:20])=[O:19] |f:0.1,3.4,5.6,7.8.9,14.15,16.17.18,19.20.21,^1:1,2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ni].[Li]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[Li+]
Step Nine
Name
Quantity
1 mol
Type
reactant
Smiles
C(=O)[O-].[Li+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Li+]
Step Eleven
Name
Quantity
1 mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a vessel
ADDITION
Type
ADDITION
Details
after adding
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the salts

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Li+]
Name
Type
product
Smiles
C(=O)[O-].[Ni+2].C(=O)[O-]
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05980786

Procedure details

First, lithium nitrate, nickel formate, and nickel nitrate were prepared as the compounds of metal elements constituting the lithium nickel complex oxide as the cathode active material for a lithium secondary battery, lithium formate,. Then, 1.0 mol of lithium formate or lithium nitrate and 1.0 mol of nickel nitrate or nickel nitrate were precisely weighed, placed in a vessel, and after adding thereto 4,950 ml of water and 50 ml of nitric acid having a concentration of 60% and a specific gravity of 1.38 or 4,900 ml of water and 100 ml of hydrogen peroxide or 5,000 ml of water only, the mixture was stirred to dissolve the salts. The nitric acid or hydrogen peroxide is a material generating oxygen at the spray pyrolysis, that is, an oxygen-generating material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
1 mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
1 mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[Ni:1].[Li].[Li].[CH:4]([O-:6])=[O:5].[Li+:7].[N+:8]([O-:11])([O-:10])=[O:9].[Li+].[N+:13]([O-:16])([O-:15])=[O:14].[Ni+2].[N+:18]([O-:21])([O-:20])=[O:19].[N+]([O-])(O)=O.OO.O=O>O>[N+:8]([O-:11])([O-:10])=[O:9].[Li+:7].[CH:4]([O-:6])=[O:5].[Ni+2:1].[CH:4]([O-:6])=[O:5].[N+:13]([O-:16])([O-:15])=[O:14].[Ni+2:1].[N+:18]([O-:21])([O-:20])=[O:19] |f:0.1,3.4,5.6,7.8.9,14.15,16.17.18,19.20.21,^1:1,2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ni].[Li]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[Li+]
Step Nine
Name
Quantity
1 mol
Type
reactant
Smiles
C(=O)[O-].[Li+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Li+]
Step Eleven
Name
Quantity
1 mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a vessel
ADDITION
Type
ADDITION
Details
after adding
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the salts

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Li+]
Name
Type
product
Smiles
C(=O)[O-].[Ni+2].C(=O)[O-]
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.